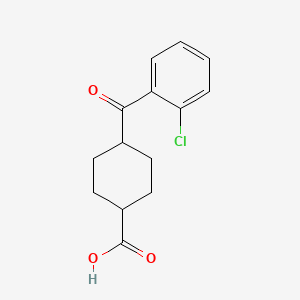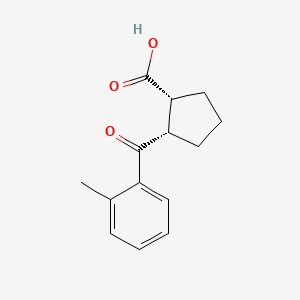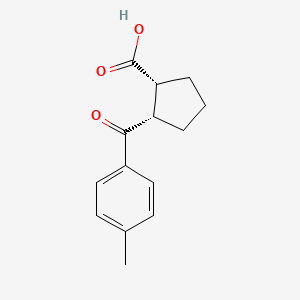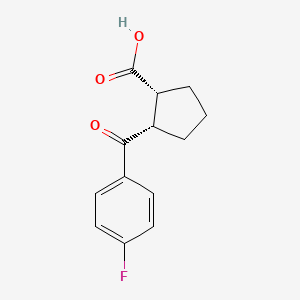
trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 266.72 . The compound is cream-colored in its solid form .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(2-chlorobenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10- .Physical And Chemical Properties Analysis
The compound is a cream-colored solid . It has a molecular weight of 266.72 .Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
- A study on the structures of similar cyclohexane carboxylic acids revealed that both cis and trans isomers exist in zwitterionic forms in aqueous solutions. These isomers prefer staggered conformations, indicating a certain structural stability or preference in molecular conformation. This information could be crucial when considering the solubility and reactivity of trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid in various solvents or under different conditions (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Synthesis and Chemical Transformations
- A synthesis method for a structurally related cyclohexane carboxylic acid was optimized using Ru/C as a catalyst and NaOH solution as a reaction medium, achieving a high purity of the product. This process could potentially be adapted or serve as a reference for the synthesis or purification of trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid, especially considering the significance of reaction conditions and catalyst choice (Zhang Ming-yu, 2012).
Propiedades
IUPAC Name |
4-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLQWFUANKQTCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323805.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323806.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323807.png)
![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323809.png)
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323810.png)
![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323813.png)
![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323814.png)
![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323815.png)
![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323816.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323817.png)
![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323819.png)